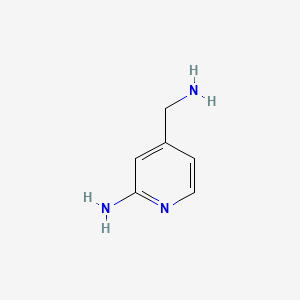

4-(Aminomethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQKTLFFQSDTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652988 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-51-0 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine, with the CAS number 199296-51-0, is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an aminomethyl and an amino substituent, makes it an attractive starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol for a key intermediate, and discusses its potential, yet currently undocumented, biological significance based on the activity of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 199296-51-0 | N/A |

| Molecular Formula | C₆H₉N₃ | |

| Molecular Weight | 123.16 g/mol | |

| Appearance | Colorless to light yellow crystal or powdery solid | [1] |

| Boiling Point | 301.0 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.174 g/cm³ (Predicted) | N/A |

| Flash Point | 161.1 °C (Predicted) | N/A |

| Refractive Index | 1.624 (Predicted) | N/A |

| Solubility | Low solubility in water; soluble in alcohol and some organic solvents.[1] | N/A |

Synthesis

A likely and practical synthetic route to this compound involves a two-step process starting from a commercially available precursor. The general workflow is the synthesis of 2-amino-4-cyanopyridine, followed by the reduction of the nitrile group to the primary amine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-cyanopyridine

This protocol describes the synthesis of the key intermediate, 2-amino-4-cyanopyridine, from 2-chloro-4-cyanopyridine.

Materials:

-

2-chloro-4-cyanopyridine

-

Anhydrous ethanol

-

Ammonia

-

Deionized water

-

Solid sodium hydroxide

-

Isopropanol

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure: [2]

-

In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

-

Saturate the solution with ammonia gas or add a solution of ammonia in ethanol.

-

Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.

-

After the reaction is complete, cool the mixture and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator at approximately 35-40°C.

-

Add anhydrous ethanol to the residue and cool the mixture to -18°C to precipitate ammonium chloride.

-

Filter the solid ammonium chloride and wash it with cold anhydrous ethanol.

-

Collect the filtrate and evaporate the solvent under reduced pressure to obtain 2-amino-4-cyanopyridine hydrochloride.

-

Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

-

Extract the aqueous solution three times with isopropanol.

-

Combine the organic layers and remove the isopropanol using a rotary evaporator to yield 2-amino-4-cyanopyridine.

Proposed Protocol: Reduction of 2-Amino-4-cyanopyridine

The final step is the reduction of the nitrile group of 2-amino-4-cyanopyridine to the aminomethyl group of the target compound. A common method for this transformation is catalytic hydrogenation.

Materials:

-

2-amino-4-cyanopyridine

-

Methanol or Ethanol

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus

Proposed Procedure:

-

Dissolve 2-amino-4-cyanopyridine in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel or 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the catalyst through a pad of Celite®.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have shown inhibitory activity against key enzymes involved in various disease pathologies.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Substituted 2-aminopyridines have been extensively investigated as inhibitors of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.[3] Overproduction of nitric oxide by these enzymes is implicated in inflammatory diseases and neurodegenerative disorders. The 2-aminopyridine moiety can act as a bioisostere for the guanidinium group of the natural substrate, L-arginine, and form key interactions in the active site of the enzyme.

Caption: Hypothetical inhibition of Nitric Oxide Synthase.

Potential as a Lysyl Oxidase-Like 2 (LOXL2) Inhibitor

Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2).[4] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, and its upregulation is associated with fibrotic diseases and cancer metastasis. The aminomethylpyridine core of these inhibitors is crucial for their activity.

Caption: Potential role in the LOXL2 signaling pathway.

Conclusion and Future Directions

This compound is a readily accessible compound with significant potential for further development in medicinal chemistry. While specific biological data for this exact molecule is not yet publicly available, the well-documented activities of related aminopyridine derivatives strongly suggest that it could serve as a valuable starting point for the design of novel inhibitors for enzymes such as nitric oxide synthases and lysyl oxidases.

Future research should focus on the following areas:

-

Detailed Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol for this compound, including full characterization data (NMR, MS, IR, etc.).

-

Biological Screening: Systematic screening of the compound against a panel of relevant biological targets, particularly NOS and LOX isoforms, to determine its inhibitory activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to explore the structure-activity relationships and optimize potency and selectivity for a desired target.

The availability of such data would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents based on this promising scaffold.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Elucidation of the Structure of 4-(Aminomethyl)pyridin-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the structural elucidation of 4-(Aminomethyl)pyridin-2-amine. Due to the limited availability of public domain experimental data, this guide establishes the compound's identity through confirmed chemical identifiers and presents a putative synthesis pathway and predicted spectroscopic characteristics based on established chemical principles. The aim is to furnish researchers with a foundational understanding of this compound for further investigation.

Compound Identification

The compound of interest is unequivocally identified as this compound. There has been notable confusion in public databases with structurally related but distinct molecules, namely 4-(aminomethyl)pyridine and 2-amino-4-methylpyridine. The correct identifiers for the target compound are summarized below.

| Identifier | Value | Citations |

| Chemical Name | This compound | [1][2] |

| CAS Number | 199296-51-0 | [1][2][3] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=C1)N)CN | |

| InChI Key | YKQKTLFFQSDTGM-UHFFFAOYSA-N |

Note: Some databases present conflicting information regarding the molecular formula. The formula C₆H₉N₃ is consistently supported by major chemical suppliers and patent literature referencing the specific CAS number.[1][2][3]

Putative Synthesis Protocol

Experimental Protocol: Reduction of 2-Amino-4-cyanopyridine

-

Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent. A common and effective choice would be a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the catalyst is carefully filtered off. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the final product.

Disclaimer: This is a hypothesized protocol based on standard chemical transformations. Actual reaction conditions may require optimization.

Structural Elucidation and Characterization Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

Caption: A logical workflow for the synthesis and structural confirmation.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the known structure of this compound.

4.1. Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 123, corresponding to the molecular weight of the compound.

4.2. Infrared (IR) Spectroscopy The IR spectrum would be characterized by the following key absorption bands:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (primary amines) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| N-H | Bend | 1650 - 1580 |

| C=C, C=N (aromatic ring) | Stretch | 1600 - 1450 |

| C-N | Stretch | 1335 - 1250 |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the two amino groups. The aromatic protons would likely appear as a set of multiplets in the downfield region (δ 6.0-8.0 ppm). The CH₂ protons of the aminomethyl group would likely be a singlet around δ 3.5-4.0 ppm. The two NH₂ groups would appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Four signals would be in the aromatic region (δ 100-160 ppm), and one signal for the aliphatic CH₂ carbon would be further upfield.

Biological Context and Potential Signaling Pathways

Aminopyridine derivatives are known to have a wide range of biological activities. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis. While the specific biological activity of this compound is not extensively documented, its structural similarity to other bioactive aminopyridines suggests potential interactions with ion channels or other neurological targets. Furthermore, its use as a building block in the synthesis of Casein Kinase 1 (CSNK1) inhibitors has been noted in patent literature.[4]

Caption: Role as a precursor in the synthesis of CSNK1 inhibitors.

Conclusion

This compound (CAS 199296-51-0) is a distinct chemical entity with a confirmed molecular formula of C₆H₉N₃. While it is commercially available and has been cited in patent literature as a synthetic intermediate, a detailed public record of its experimental synthesis and comprehensive spectroscopic analysis is currently lacking. This guide has provided a putative synthesis and predicted spectral data to serve as a reference for researchers. Further empirical studies are necessary to fully characterize this compound and explore its potential applications.

References

- 1. 199296-51-0|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 199296-51-0 | 3H30-1-XX | MDL MFCD06213870 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. chembk.com [chembk.com]

- 4. WO2020161257A1 - 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-cyanopyridine, followed by its reduction to the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in their synthetic endeavors.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the nucleophilic aromatic substitution of a halogenated pyridine derivative to introduce the amino group, yielding 2-amino-4-cyanopyridine. The subsequent step focuses on the reduction of the nitrile functionality to the corresponding primary amine.

4-(Aminomethyl)pyridin-2-amine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine is a substituted pyridine derivative with potential applications in various fields, including materials science and medicinal chemistry. Its bifunctional nature, containing both a primary aliphatic amine and an aromatic amine, makes it an interesting building block for the synthesis of more complex molecules. This document provides a summary of the currently available technical information for this compound.

Nomenclature

-

IUPAC Name: this compound

-

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 199296-51-0 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless to light yellow crystal or powdery solid | [1] |

| Density | 1.174 g/cm³ | [1] |

| Boiling Point | 301.009 °C at 760 mmHg | [1] |

| Flash Point | 161.142 °C | [1] |

| Vapor Pressure | 0.001 mmHg at 25 °C | [1] |

| Refractive Index | 1.624 | [1] |

| Solubility | Low solubility in water; soluble in alcohol and some organic solvents. | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C. | [1] |

Synthesis

General Synthesis Pathway

The synthesis is proposed to proceed via the formation of a dialdehyde intermediate, followed by condensation with an amine source.

Caption: Generalized synthesis route for this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain based on the conducted searches. Protocols for analogous compounds, such as the hydrogenation of 2-cyano-4-methyl pyridine to form 2-(aminomethyl)-4-methylpyridine, have been published and may serve as a starting point for methodological development.[2]

Spectral Data

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂NH₂) protons, and broad signals for the protons of the two amine groups (-NH₂).

-

¹³C NMR: Resonances for the four distinct aromatic carbons of the pyridine ring and a signal for the aliphatic aminomethyl carbon.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for both primary aromatic and primary aliphatic amines in the region of 3200-3500 cm⁻¹, C-H stretching vibrations, and C=C and C=N stretching vibrations from the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (123.16 g/mol ).

Biological Activity and Applications

Industrial Applications

This compound is reported to be used in the preparation of flame retardants for plastics, coatings, and textiles.[1] It is also mentioned for potential use in the fields of dyes and pesticides.[1]

Medicinal Chemistry and Drug Development

While specific biological activity data for this compound is scarce, the aminopyridine scaffold is of significant interest in medicinal chemistry.[3] Derivatives of closely related structures have been investigated for various therapeutic targets:

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): Analogues of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of iNOS, an enzyme implicated in inflammatory processes.[4]

-

Inhibition of Lysyl Oxidase-Like 2 (LOXL2): Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of LOXL2, an enzyme involved in the progression of fibrosis.[5]

These findings suggest that this compound could serve as a valuable scaffold or starting material for the development of novel therapeutic agents. However, no quantitative biological data (e.g., IC₅₀, Kᵢ) or detailed protocols for biological assays for this specific compound were found in the reviewed literature.

Safety Information

This compound is a combustible substance and should be handled with appropriate safety precautions.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Conclusion

This compound is a chemical compound with established nomenclature and some reported physicochemical properties and industrial uses. However, there is a notable lack of detailed scientific literature regarding its specific synthesis protocols, comprehensive spectral characterization, and biological activity. The demonstrated utility of its structural analogues in medicinal chemistry highlights its potential as a valuable building block for future research and development. Further investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. chembk.com [chembk.com]

- 2. prepchem.com [prepchem.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(Aminomethyl)pyridin-2-amine

Disclaimer: Publicly available experimental spectroscopic data for 4-(Aminomethyl)pyridin-2-amine (CAS RN: 199296-51-0) is limited. This guide provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. To illustrate the expected data format and spectral characteristics, representative data for the structurally related compound, 4-methylpyridin-2-amine, is presented.

Introduction

This compound is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such novel compounds. This document outlines the standard methodologies for obtaining ¹H NMR, ¹³C NMR, FT-IR, and EI-MS data and provides a framework for the presentation and interpretation of such data.

Illustrative Spectroscopic Data of 4-Methylpyridin-2-amine

The following tables summarize the spectroscopic data for 4-methylpyridin-2-amine (CAS RN: 695-34-1), a compound with a similar pyridine core. This data is intended to serve as a reference for the types of signals and fragments that might be expected for this compound.

Table 1: ¹H NMR Data for 4-Methylpyridin-2-amine [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.81 | d | 5.2 | H-6 |

| 6.37 | s | - | H-3 |

| 6.20 | d | 5.2 | H-5 |

| 4.68 | br s | - | -NH₂ |

| 2.16 | s | - | -CH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Data for 4-Methylpyridin-2-amine

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C-2 |

| 148.5 | C-6 |

| 147.8 | C-4 |

| 112.9 | C-5 |

| 108.2 | C-3 |

| 21.0 | -CH₃ |

Note: Predicted data is based on standard chemical shift increments and may vary from experimental values.

Table 3: IR Absorption Data for 4-Methylpyridin-2-amine [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 1640 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| 1380 | Medium | -CH₃ bend |

| 850 - 800 | Strong | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data for 4-Methylpyridin-2-amine [4]

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 98 | [M-H]⁺ |

| 93 | 15 | [M-NH]⁺ |

| 81 | 10 | [M-HCN]⁺ |

| 80 | 18 | [M-H-HCN]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[5]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.

-

Set the spectral width to a range of 0 to 200 ppm.

-

A larger number of scans and a relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as a reference.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Thin Solid Film Method: [6]

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[6]

-

Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample (typically microgram quantities) into the mass spectrometer via a direct insertion probe.[7]

-

Vaporization: Gently heat the probe to vaporize the sample into the ion source, which is maintained under a high vacuum.[8]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][9]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final reporting.

References

- 1. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 2. 4-Methylpyridin-2-amine(695-34-1) IR3 [m.chemicalbook.com]

- 3. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 4. 4-Methylpyridin-2-amine(695-34-1) MS spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Solubility and Stability of 4-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-(Aminomethyl)pyridin-2-amine. Due to the limited publicly available data for this specific compound, this guide also includes data from structurally similar analogs, namely 4-(aminomethyl)pyridine and 4-aminopyridine, to provide valuable insights. Detailed experimental protocols for determining these key physicochemical properties are also presented.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary amine and an aminomethyl group on the pyridine ring, suggests it may act as a versatile building block in the synthesis of more complex molecules. Understanding its solubility and stability is critical for its handling, formulation, and the development of any potential applications.

Solubility Profile

Currently, there is limited quantitative solubility data available for this compound in the public domain. The available information is qualitative, indicating low solubility in water and higher solubility in organic solvents. To provide a more comprehensive picture, the solubility data for the closely related analog, 4-(aminomethyl)pyridine, is also presented.

Table 1: Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | Low |

| Alcohol | Not Specified | Soluble | |

| Organic Solvents | Not Specified | Soluble | |

| 4-(aminomethyl)pyridine (analog) | Water | Not Specified | Soluble |

| Acetone | Not Specified | Soluble | |

| Ethanol | Not Specified | Soluble | |

| Ether | Not Specified | Soluble | |

| Benzene | Not Specified | Soluble |

Stability Profile

Table 2: Stability Summary of 4-Aminopyridine (Analog) and Inferred Profile for this compound

| Condition | Duration | 4-Aminopyridine Stability | Inferred Stability for this compound |

| Refrigerated (4°C, protected from light) | 6 months | Excellent chemical stability, little to no loss of drug content.[1][2] | Expected to be stable. |

| Room Temperature (22-24°C, protected from light) | 6 months | Excellent chemical stability, little to no loss of drug content.[1][2] | Expected to be stable. |

| Elevated Temperature (37°C, protected from light) | 1 month | Excellent chemical stability, little to no loss of drug content.[1][2] | Expected to be stable, though long-term exposure may lead to degradation. |

| Acidic/Basic Hydrolysis | Not Specified | Prone to degradation under harsh acidic or basic conditions. | Likely susceptible to hydrolysis at the amino groups under strong acidic or basic conditions. |

| Oxidation | Not Specified | Susceptible to degradation under harsh oxidative conditions.[3] | The amino groups are potential sites for oxidation. |

| Photolysis | Not Specified | Stable when protected from light.[1][2] | Likely stable when protected from light, but photostability testing is recommended. |

Experimental Protocols

The following are detailed methodologies for determining the thermodynamic solubility and chemical stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices for determining equilibrium solubility.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO, pH-buffered solutions)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining undissolved solid, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Chemical Stability Assessment (Forced Degradation Study)

This protocol outlines a typical forced degradation study to identify potential degradation pathways and establish the intrinsic stability of the compound.[7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS)

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is low).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Sample: Store a solution of the compound protected from light at a controlled, non-stressful temperature (e.g., 4°C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including the control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products. A PDA detector is useful for assessing peak purity, and an MS detector helps in identifying the mass of potential degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition by comparing the peak area of the intact compound to the control sample.

-

Evaluate the chromatograms for the appearance of new peaks, which represent degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for a Forced Degradation Stability Study.

References

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sefh.es [sefh.es]

- 3. cjhp-online.ca [cjhp-online.ca]

- 4. scribd.com [scribd.com]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide on the Discovery and History of 4-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 4-(Aminomethyl)pyridin-2-amine (CAS No. 199296-51-0). This document details the physicochemical properties and outlines a plausible synthetic pathway, including experimental protocols for key transformations. While the specific historical discovery of this compound is not extensively documented in readily available literature, its emergence is likely linked to the broader exploration of aminopyridine scaffolds in medicinal chemistry. This guide also explores the potential biological significance of this compound, drawing inferences from related structures and its use as a building block in the synthesis of bioactive molecules.

Introduction

This compound is a substituted pyridine derivative featuring both a primary amino group at the 2-position and an aminomethyl group at the 4-position. This unique arrangement of functional groups makes it a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic systems and as a scaffold in medicinal chemistry. The presence of two nucleophilic nitrogen atoms with different steric and electronic environments allows for selective functionalization, enabling the synthesis of diverse molecular architectures. While its direct biological applications are not widely reported, its role as an intermediate in the synthesis of pharmacologically active compounds underscores its importance.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 199296-51-0 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless to light yellow crystal or powdery solid | [1] |

| Solubility | Low solubility in water; soluble in alcohol and some organic solvents | [1] |

Synthetic Methodologies

While a definitive, published discovery of this compound is not readily apparent, a plausible and efficient synthetic route can be constructed based on established chemical transformations. A likely pathway involves the synthesis of the key intermediate, 2-amino-4-cyanopyridine, followed by the reduction of the nitrile group to the corresponding aminomethyl group.

Synthesis of 2-Amino-4-cyanopyridine

Two primary methods for the synthesis of 2-amino-4-cyanopyridine are documented:

Method A: From 2-chloro-4-cyanopyridine

This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-cyanopyridine with ammonia.[3]

Experimental Protocol:

-

In a 500 mL round-bottom flask, combine 2-chloro-4-cyanopyridine and anhydrous ethanol.

-

Introduce ammonia gas into the mixture.

-

Stir the reaction mixture at 60°C for 24 hours. The solution will gradually turn orange-yellow.

-

Remove excess ammonia by rotary evaporation under reduced pressure at approximately 35°C.

-

Add anhydrous ethanol to the residue and cool to -18°C to precipitate ammonium chloride.

-

Filter the solid and wash it with anhydrous ethanol three times.

-

Combine the filtrates and remove the ethanol by rotary evaporation at 40°C to yield 2-amino-4-cyanopyridine hydrochloride.

-

Dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

-

Extract the aqueous solution with isopropanol three times.

-

Collect the upper organic layers and remove the isopropanol by rotary evaporation at 40°C to obtain pure 2-amino-4-cyanopyridine.[3]

Method B: From 2-nitro-4-cyanopyridine

This approach utilizes the reduction of a nitro group to an amine.[3]

Experimental Protocol:

-

In a 250 mL four-necked reaction flask, add reduced iron powder (0.15 mol), acetic acid (0.02 mol), and 100 mL of water.

-

Heat the mixture to reflux for 15 minutes.

-

Cool the mixture to 85°C and slowly add 2-nitro-4-cyanopyridine (0.06 mol). The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Cool the reaction to room temperature and filter.

-

Wash the residue with water and combine the filtrates.

-

An antioxidant can be added to the filtrate to prevent product oxidation.

-

Evaporate the solvent under reduced pressure to obtain 2-amino-4-cyanopyridine as a white powder.[3]

Reduction of 2-Amino-4-cyanopyridine to this compound

The final step in the proposed synthesis is the reduction of the cyano group of 2-amino-4-cyanopyridine to the aminomethyl group. A standard method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Dissolve 2-amino-4-cyanopyridine in a suitable solvent such as methanol containing ammonia.

-

Add a hydrogenation catalyst, for example, Raney Nickel.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., 20 psi) until the theoretical amount of hydrogen is consumed.

-

Filter off the catalyst.

-

Remove the solvent under reduced pressure to yield this compound.

Note: This protocol is based on a similar reduction of 2-cyano-4-methylpyridine.[4] The specific conditions may require optimization for 2-amino-4-cyanopyridine.

History and Discovery

The exact date and circumstances of the first synthesis of this compound are not well-documented in major scientific databases. Its CAS number, 199296-51-0, suggests its registration in the chemical literature is a relatively more recent event. The compound's utility primarily lies in its role as a building block in the synthesis of more complex molecules. For instance, it has been used as a reactant in the synthesis of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which are investigated as CSNK1 inhibitors.[2] This application in drug discovery programs highlights its importance to medicinal chemists. The development of synthetic routes to substituted aminopyridines has been an active area of research, driven by the prevalence of this scaffold in pharmaceuticals.

Biological Activity and Potential Applications

While there is a lack of specific data on the biological activity of this compound itself, the broader class of aminopyridines exhibits a wide range of pharmacological effects. For example, various aminopyridine derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS) and as agents for the treatment of neurodegenerative disorders.[5][6] The structural motifs present in this compound suggest its potential as a scaffold for developing new therapeutic agents. The primary amino group at the 2-position can act as a hydrogen bond donor and acceptor, while the aminomethyl group at the 4-position provides a flexible linker for attaching other pharmacophoric groups. Its use in the synthesis of kinase inhibitors further points to its potential in oncology and other therapeutic areas.[2]

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process. The following diagrams, generated using the DOT language, illustrate the synthetic pathways.

Caption: Synthetic routes to this compound.

The diagram illustrates two potential starting points for the synthesis, converging on the key intermediate 2-amino-4-cyanopyridine, which is subsequently reduced to the final product.

Conclusion

This compound is a valuable, yet under-documented, chemical entity. This guide has consolidated the available information on its properties and has proposed a detailed, plausible synthetic route based on established chemical principles. The lack of a clear discovery history suggests that its development was likely driven by the practical need for such a bifunctional building block in synthetic and medicinal chemistry. Further research into the direct biological activities of this compound could reveal novel therapeutic applications. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and further investigate this intriguing molecule.

References

- 1. chembk.com [chembk.com]

- 2. WO2020161257A1 - 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 4-(Aminomethyl)pyridin-2-amine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to 4-(Aminomethyl)pyridin-2-amine. Due to a lack of specific published computational data for this compound, this document leverages findings from closely related aminopyridine analogs to infer its potential structural, electronic, and reactive properties. The methodologies and data presented are drawn from computational studies on similar molecular scaffolds and are intended to provide a robust framework for future in silico research on the title compound.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with both an amino and an aminomethyl substituent, suggests its capability to act as a versatile ligand and participate in various chemical interactions. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and designing novel applications.

Computational Methodology

The primary tool for the theoretical investigation of molecules like this compound is Density Functional Theory (DFT). This quantum chemical method offers a good balance between accuracy and computational cost for systems of this size. The typical workflow for such a study is outlined below.

Software

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS.

Level of Theory

For molecules of this nature, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated method.

Basis Set

A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide a good description of the electronic structure, including polarization and diffuse functions to account for electron distribution and non-covalent interactions.

Theoretical Data (Based on Analogs)

In the absence of specific data for this compound, we present theoretical data for a closely related analog, 2-amino-3-methyl-5-nitropyridine, to provide insights into the expected structural and electronic parameters. These calculations were performed at the B3LYP/cc-pVTZ level of theory.[1]

Optimized Geometrical Parameters

The following table summarizes key bond lengths and angles for the optimized geometry of 2-amino-3-methyl-5-nitropyridine.[1]

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-N7 (amino) | 1.356 |

| C5-N8 (nitro) | 1.455 | |

| N8-O1 | 1.233 | |

| N8-O2 | 1.233 | |

| Bond Angle (°) | C3-C2-N7 | 118.8 |

| C4-C5-N8 | 118.9 | |

| O1-N8-O2 | 124.9 | |

| Table 1: Selected optimized geometrical parameters for 2-amino-3-methyl-5-nitropyridine calculated at the B3LYP/cc-pVTZ level.[1] |

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

| Property | Value (a.u.) |

| Energy of HOMO | -0.264 |

| Energy of LUMO | -0.111 |

| HOMO-LUMO Energy Gap | 0.153 |

| Table 2: Calculated electronic properties of 2-amino-3-methyl-5-nitropyridine.[1] |

The electrostatic potential (ESP) map is another important tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. A typical representation is shown below.

Experimental Protocols

General Synthesis of Aminopyridines

A common method for the synthesis of aminopyridines involves the reaction of a corresponding halopyridine with an amine source under appropriate conditions. A general synthetic scheme is presented below.

Example Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine

This protocol describes the synthesis of a related aminopyridine and can be adapted for the synthesis of other derivatives.

-

Reaction Setup: In a pressure-resistant vessel, combine the starting halopyridine (e.g., 2-chloro-4-(trifluoromethyl)pyridine), a solvent (e.g., an alcohol or an ether), and the aminating agent (e.g., aqueous ammonia or an amine).

-

Catalyst and Base: If necessary, add a suitable catalyst (e.g., a palladium or copper salt) and a base (e.g., potassium carbonate or sodium tert-butoxide).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 100-180 °C) for a designated period (e.g., 3-12 hours).

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)pyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is a two-step process commencing with the formation of the key intermediate, 2-amino-4-cyanopyridine, followed by the reduction of the nitrile functionality to the desired aminomethyl group.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a robust two-step sequence. The initial step involves the synthesis of 2-amino-4-cyanopyridine. Two effective methods for this transformation are presented: the amination of 2-chloro-4-cyanopyridine and the reduction of 2-nitro-4-cyanopyridine. The subsequent step focuses on the selective reduction of the cyano group of the intermediate to the primary amine, yielding the final product. Catalytic hydrogenation using Raney Nickel is the recommended procedure for this reduction, offering high efficiency and selectivity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity |

| 1A | Amination | 2-chloro-4-cyanopyridine | Ammonia | Anhydrous Ethanol | 60°C, 24 hours | High | High after purification |

| 1B | Nitro Reduction | 2-nitro-4-cyanopyridine | Reduced iron powder, Acetic acid | Water | Reflux, 1 hour | Good | High after purification |

| 2 | Nitrile Reduction | 2-amino-4-cyanopyridine | Raney Nickel, Hydrogen gas | Methanol or Ethanol | Room Temperature, 2-4 atm H₂ | Good to Excellent | High after purification |

Experimental Protocols

Step 1: Synthesis of 2-amino-4-cyanopyridine

This protocol details the synthesis of the key intermediate, 2-amino-4-cyanopyridine, via the amination of 2-chloro-4-cyanopyridine.

Materials:

-

2-chloro-4-cyanopyridine

-

Anhydrous ethanol

-

Ammonia gas or a saturated solution of ammonia in ethanol

-

Round-bottom flask (500 mL)

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Deionized water

-

Sodium hydroxide (solid)

-

Isopropanol

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

-

Saturate the solution with ammonia gas at 0°C or add a pre-prepared saturated solution of ammonia in ethanol.

-

Seal the flask and stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.[1]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator at approximately 35-40°C.

-

To the resulting residue, add anhydrous ethanol and cool the mixture to -18°C to precipitate ammonium chloride.

-

Filter the solid ammonium chloride and wash it with cold anhydrous ethanol (3 times).

-

Collect the filtrate and concentrate it under reduced pressure to obtain 2-amino-4-cyanopyridine hydrochloride.

-

Dissolve the hydrochloride salt in a suitable amount of deionized water and adjust the pH to approximately 11 by adding solid sodium hydroxide.

-

Extract the aqueous solution with isopropanol (3 times).

-

Combine the organic layers and remove the isopropanol under reduced pressure to yield pure 2-amino-4-cyanopyridine.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of 2-amino-4-cyanopyridine to the final product, this compound, using catalytic hydrogenation with Raney Nickel.

Materials:

-

2-amino-4-cyanopyridine

-

Raney Nickel (activated, slurry in water)

-

Methanol or Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or a similar setup

-

Celite or another filter aid

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel (e.g., a Parr bottle), add 2-amino-4-cyanopyridine followed by methanol or ethanol as the solvent.

-

Carefully add a catalytic amount of Raney Nickel slurry (typically 5-10% by weight of the substrate).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Flush the vessel with nitrogen gas to remove air, then introduce hydrogen gas to a pressure of 2-4 atmospheres.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

-

Once the reaction is complete (typically after several hours), carefully vent the hydrogen gas and flush the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol or ethanol.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthetic Workflow Diagram

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

References

4-(Aminomethyl)pyridin-2-amine: A Versatile Scaffold for Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Aminomethyl)pyridin-2-amine is a key heterocyclic building block gaining prominence in medicinal chemistry. Its unique structural features, including a primary amine for derivatization and a 2-aminopyridine core known for interacting with various biological targets, make it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes on its use in developing inhibitors for enzymes implicated in fibrosis and type 2 diabetes, along with experimental protocols for the synthesis and evaluation of its derivatives.

Application in Fibrotic Diseases: Targeting Lysyl Oxidase-Like 2 (LOXL2)

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ damage and failure. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a crucial role in the cross-linking of collagen and elastin, which is a key process in ECM remodeling and the progression of fibrotic diseases.[1][2] Inhibition of LOXL2 is therefore a promising therapeutic strategy for treating fibrosis.

Derivatives of 4-(aminomethyl)pyridine have been successfully developed as potent and selective inhibitors of LOXL2.[1] Notably, the clinical candidate PAT-1251, an orally efficacious inhibitor, emerged from the optimization of a lead compound containing a substituted 4-(aminomethyl)pyridine core.[1] This highlights the potential of this scaffold in generating drug candidates for fibrotic conditions.

Signaling Pathway in Fibrosis

LOXL2 contributes to fibrosis through multiple mechanisms. It is upregulated in fibrotic tissues and catalyzes the oxidative deamination of lysine residues in collagen and elastin.[1][2] This leads to the formation of reactive aldehydes that spontaneously cross-link, increasing ECM stiffness.[1] This altered mechanical environment can activate signaling pathways, such as the TGF-β/Smad pathway, which further promotes the fibrotic cascade.[3] Additionally, LOXL2 can influence cell behavior, including the transdifferentiation of fibroblasts into myofibroblasts, which are major producers of ECM components.[3]

Caption: LOXL2 signaling pathway in fibrosis and the inhibitory action of a this compound derivative.

Application in Type 2 Diabetes: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Type 2 diabetes is a metabolic disorder characterized by hyperglycemia. Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are crucial for glucose homeostasis as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

While direct examples using this compound are less common, the closely related 5-aminomethyl-pyridine scaffold has been successfully employed to develop potent and selective DPP-4 inhibitors. This demonstrates the broader applicability of aminomethyl-pyridines in targeting this enzyme class.

Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-4 enhances the "incretin effect." After a meal, GLP-1 and GIP are released from the gut and bind to their respective receptors on pancreatic β-cells, leading to increased insulin secretion.[6] They also act on α-cells to suppress glucagon secretion.[7] DPP-4 rapidly degrades these incretins. DPP-4 inhibitors block this degradation, prolonging the action of GLP-1 and GIP, thereby improving glucose control.[4][5]

Caption: DPP-4 signaling in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Application in Oncology: Targeting Kinases

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket. While direct utilization of this compound is an emerging area, structurally related compounds have shown significant promise. For instance, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective Janus kinase 2 (JAK2) inhibitors, highlighting the potential of the aminomethyl-aryl-aminopyridine scaffold in targeting kinases involved in cancer and inflammatory diseases.[8]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative compounds derived from aminomethyl-pyridine scaffolds against their respective targets.

| Compound Class | Target | Representative Compound | IC₅₀ (nM) | Selectivity | Disease Area |

| 4-(Aminomethyl)pyridine Derivative | LOXL2 | PAT-1251 | Potent (specific value not publicly disclosed) | Highly selective over LOX and other amine oxidases | Fibrosis |

| 5-Aminomethyl-pyridine Derivative | DPP-4 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | >660-fold vs. DPP-8 | Type 2 Diabetes |

| N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine Derivative | JAK2 | Compound A8 | 5 | >38-fold vs. JAK1, JAK3, TYK2 | Myeloproliferative Neoplasms |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Amide Coupling

This protocol describes a general method for the derivatization of the primary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of this compound (1.2 eq) and the base (2.0 eq) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-16 hours).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

Caption: Workflow for the synthesis of this compound derivatives via amide coupling.

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. Specific reagents and conditions will vary depending on the enzyme.

Materials:

-

Target enzyme (e.g., LOXL2, DPP-4)

-

Substrate (fluorogenic or chromogenic)

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Reaction Mixture: In a microplate, add the assay buffer, the target enzyme, and the test compound or control.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for compound binding to the enzyme.

-

Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Measurement: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Caption: General workflow for an in vitro enzyme inhibition assay.

This compound is a valuable and versatile building block in drug discovery. Its utility has been demonstrated in the development of clinical candidates for fibrosis and its potential extends to other important therapeutic areas such as type 2 diabetes and oncology. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising scaffold.

References

- 1. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation of 4-(Aminomethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)pyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, featuring two primary amine functionalities with different chemical environments. The selective N-alkylation of this molecule is a critical step in the synthesis of various biologically active compounds, allowing for the introduction of diverse substituents to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides.

The presence of two primary amines—the aliphatic aminomethyl group and the aromatic 2-amino group—presents a regioselectivity challenge. The aminomethyl group is generally more nucleophilic and thus more reactive towards alkylation than the 2-amino group, whose lone pair is partially delocalized into the pyridine ring. The following protocols are designed to favor mono-alkylation at the more reactive aminomethyl position.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions of similar aminopyridine derivatives under various conditions. This data can be used as a reference for optimizing the reaction conditions for this compound.

| Entry | Amine Substrate | Alkylating/Carbonyl Reagent | Method | Reducing Agent/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Aminomethylpiperidine | Benzyl bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | >90 (piperidine N) | [1] |

| 2 | Benzylamine | Formaldehyde | Reductive Amination | NaBH₃CN | Methanol | RT | 4 | >95 | [2] |

| 3 | Pyridine | n-Butylamine | Direct Amination | NaH / LiI | THF | 66 | 24 | 91 | [3] |

| 4 | 3-Aminopyridine | Methanol | Catalytic Alkylation | Heterogeneous Catalyst | Gas Phase | 100-500 | N/A | High | [4] |

| 5 | 1H-Indazole | Bromocyclohexane | Metallaphotoredox | Cu(II) salt / Photocatalyst | Organic Solvent | RT | 24 | High | [5] |

Experimental Protocols

Protocol 1: Reductive Amination

Reductive amination is a highly effective method for the controlled mono-alkylation of amines, proceeding through an intermediate imine.[2][6] This two-step, one-pot process minimizes the risk of over-alkylation that can occur with direct alkylation methods.[2]

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde for N-benzylation)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add the desired aldehyde or ketone (1.0-1.2 eq.).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a solution or suspension of the reducing agent. Sodium triacetoxyborohydride (1.5 eq.) is a mild and effective choice.

-

Slowly add the reducing agent to the reaction mixture in portions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide is a traditional and straightforward method for forming C-N bonds.[7] The use of a suitable base and control of stoichiometry are crucial for achieving selective mono-alkylation.[1]

Materials:

-

This compound

-

Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.0-1.1 eq.)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 eq.) in DMF, add this compound (1.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated compound.

Visualizations

Experimental Workflow for Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

Logical Relationship of Alkylation Strategies

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]